molecular formula C15H15NO2 B13211573 4-[(2-Methylbenzyl)amino]benzoic acid

4-[(2-Methylbenzyl)amino]benzoic acid

Cat. No.: B13211573
M. Wt: 241.28 g/mol
InChI Key: PGFCQXCQNUPCIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbenzyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired product.

    Starting Materials: 4-aminobenzoic acid, 2-methylbenzyl chloride

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbenzyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones or carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[(2-Methylbenzyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-[(2-Methylbenzyl)amino]benzoic acid.

    2-Methylbenzoic acid: Shares the methylbenzyl group but lacks the amino substitution.

    4-(Aminomethyl)benzoic acid: Similar structure but with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound in scientific studies.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-16-14-8-6-12(7-9-14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

PGFCQXCQNUPCIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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